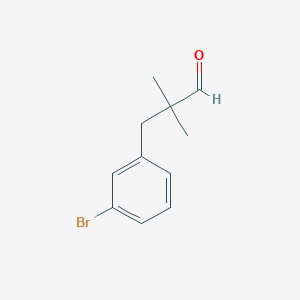

3-(3-Bromophenyl)-2,2-dimethylpropanal

描述

3-(3-Bromophenyl)-2,2-dimethylpropanal (C₁₁H₁₃BrO, MW: 241.13 g/mol) is an aromatic aldehyde featuring a bromine substituent at the meta position of the phenyl ring and a branched aliphatic chain. Its synthesis typically involves Claisen-Schmidt condensation or intramolecular carbolithiation, as demonstrated in the preparation of related brominated intermediates . This compound serves as a precursor in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom. While direct cytotoxic data for this specific compound is unavailable, structurally similar bromophenyl chalcone derivatives exhibit moderate anticancer activity (e.g., IC₅₀: 422.22 ppm against MCF-7 cells) .

属性

分子式 |

C11H13BrO |

|---|---|

分子量 |

241.12 g/mol |

IUPAC 名称 |

3-(3-bromophenyl)-2,2-dimethylpropanal |

InChI |

InChI=1S/C11H13BrO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 |

InChI 键 |

XKZLBAUBLOPVSX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CC1=CC(=CC=C1)Br)C=O |

产品来源 |

United States |

相似化合物的比较

3-(2-Bromophenyl)-2,2-dimethylpropanal

3-(4-Ethylphenyl)-2,2-dimethylpropanal

- Structure : Ethyl group at the para position (C₁₃H₁₈O, MW: 190.28 g/mol).

- Physical Properties : Specific gravity (0.948–0.958), refractive index (1.503–1.509), and floral odor profile .

- Applications : Used as an odorant in antiperspirants (e.g., "Seawind aldehyde E") due to its low volatility and stability .

- Key Difference : The electron-donating ethyl group enhances hydrophobicity and reduces electrophilicity compared to bromine, making it unsuitable for cross-coupling but ideal for fragrance formulations.

3-(3-Fluorophenyl)-2,2-dimethylpropanal

- Structure : Fluorine at the meta position (C₁₁H₁₃FO, MW: 180.22 g/mol).

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the aldehyde’s electrophilicity, enhancing reactivity in nucleophilic additions.

3-(2'/4'-Ethylphenyl)-2,2-dimethylpropanal

- Structure : Ethyl substituents at ortho or para positions (C₁₃H₁₈O).

- Synthesis : Positional isomerism affects steric bulk and electronic density. Para-ethyl derivatives are more thermally stable due to symmetrical substitution .

Comparative Data Table

| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Notable Properties |

|---|---|---|---|---|---|

| 3-(3-Bromophenyl)-2,2-dimethylpropanal | Br (meta) | C₁₁H₁₃BrO | 241.13 | Synthetic intermediate | Reactive bromine for cross-coupling |

| 3-(2-Bromophenyl)-2,2-dimethylpropanal | Br (ortho) | C₁₁H₁₃BrO | 241.13 | Synthetic intermediate | Steric hindrance alters reactivity |

| 3-(4-Ethylphenyl)-2,2-dimethylpropanal | C₂H₅ (para) | C₁₃H₁₈O | 190.28 | Fragrance industry | Floral odor, high stability |

| 3-(3-Fluorophenyl)-2,2-dimethylpropanal | F (meta) | C₁₁H₁₃FO | 180.22 | Pharmaceuticals (probable) | Enhanced electrophilicity |

Research Findings and Implications

- Synthetic Utility : Brominated derivatives are favored in Pd-catalyzed C–H arylation due to bromine’s leaving-group ability, whereas ethyl or fluorine analogs lack this feature .

- Physical Properties : Bromine increases density and boiling point compared to ethyl or fluorine substituents. For example, 3-(4-ethylphenyl)-2,2-dimethylpropanal is a liquid (specific gravity ~0.95), while brominated analogs are likely solids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。